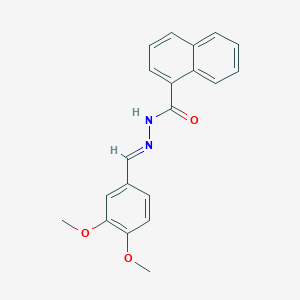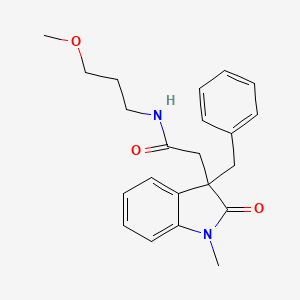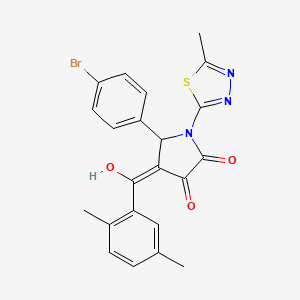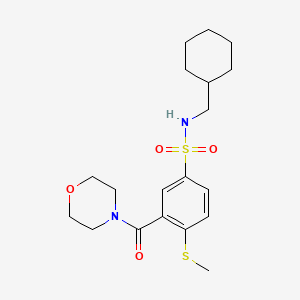
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dimethoxybenzylidene)-1-naphthohydrazide, commonly known as DMN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMN is a naphthohydrazide derivative that has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-diabetic activities.
作用机制
The mechanism of action of DMN is not fully understood. However, studies suggest that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. DMN has also been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
DMN has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. DMN has also been found to improve glucose metabolism and insulin sensitivity, which are essential for the prevention and management of diabetes.
实验室实验的优点和局限性
DMN has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its pharmacological properties have been extensively studied. DMN is also relatively stable and can be easily stored. However, DMN has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its application in some studies. In addition, DMN has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
未来方向
There are several future directions for DMN research. One potential area of research is the development of DMN analogs with improved pharmacological properties, such as increased solubility and selectivity. Another potential area of research is the investigation of DMN's potential use in combination therapy with other drugs for the treatment of various diseases. Furthermore, more studies are needed to understand the pharmacokinetics and toxicity of DMN in vivo, which will be essential for its potential clinical application.
Conclusion:
In conclusion, DMN is a chemical compound that has shown promising results in various scientific research studies. It has exhibited anti-inflammatory, anti-cancer, and anti-diabetic activities and has the potential for future clinical application. DMN's pharmacological properties have been extensively studied, and its synthesis method is relatively simple. However, more studies are needed to understand its pharmacokinetics and toxicity in vivo, and further research is needed to develop DMN analogs with improved pharmacological properties.
合成方法
DMN can be synthesized through a simple condensation reaction between 3,4-dimethoxybenzaldehyde and 1-naphthohydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is obtained through recrystallization.
科学研究应用
DMN has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. DMN has also shown anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DMN has been reported to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
属性
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-11-10-14(12-19(18)25-2)13-21-22-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMLQFGOMWXSI-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)

![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291535.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![2,3,5-trimethyl-7-[3-(2-methyl-1-piperidinyl)-1-azetidinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5291591.png)

![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)
![4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5291609.png)
![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)